molecular formula C23H26N6OS2 B5613681 2,2'-[5-(2-morpholin-4-ylethyl)-1,3,5-triazinane-1,3-diyl]bis-1,3-benzothiazole

2,2'-[5-(2-morpholin-4-ylethyl)-1,3,5-triazinane-1,3-diyl]bis-1,3-benzothiazole

Cat. No. B5613681
M. Wt: 466.6 g/mol
InChI Key: NBNCKZIPBIOEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar triazine and benzothiazole derivatives involves multiple steps, including condensation reactions, cyclization, and substitutions. For instance, Patel and Baldaniya (2016) describe the synthesis of triazine derivatives by reacting cyanuric chloride with benzothiazole, showcasing the type of synthetic routes that might be applied to our compound of interest (Patel & Baldaniya, 2016). Similarly, synthesis pathways involving morpholino groups often entail nucleophilic substitution reactions, as detailed by Özil, Parlak, and Baltaş (2018) in the creation of benzimidazole derivatives with morpholine skeletons (Özil et al., 2018).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including their crystalline forms and conformation, has been explored through X-ray diffraction and spectral analysis. Franklin et al. (2011) provided insights into the crystal structure of a benzothiazole Mannich base, revealing the angles and conformation within similar molecular frameworks (Franklin et al., 2011).

Chemical Reactions and Properties

Benzothiazoles and triazines engage in various chemical reactions, including electrophilic substitution and coupling reactions. The reactivity of these compounds often hinges on the presence of electron-donating or withdrawing groups, influencing their biological activities. Esmaili and Nematollahi (2013) explored the electrochemical synthesis of benzothiazole derivatives, providing a glimpse into the synthetic versatility and chemical reactivity of these compounds (Esmaili & Nematollahi, 2013).

Physical Properties Analysis

The physical properties of compounds like “2,2'-[5-(2-morpholin-4-ylethyl)-1,3,5-triazinane-1,3-diyl]bis-1,3-benzothiazole” can be deduced from their structural characteristics. These include solubility, melting points, and crystallinity, which are crucial for their application in various fields. The study by Kumata, Takada, and Ogura (1996) on the environmental detection of a benzothiazole derivative highlights the analytical methods for assessing such physical properties (Kumata et al., 1996).

Chemical Properties Analysis

The chemical properties of “2,2'-[5-(2-morpholin-4-ylethyl)-1,3,5-triazinane-1,3-diyl]bis-1,3-benzothiazole” are influenced by its functional groups. These properties include reactivity towards nucleophiles or electrophiles, acid-base behavior, and participation in coordination chemistry. Studies such as those by Soliman et al. (2023) on Co(II) complexes offer insights into how triazine and benzothiazole ligands interact with metal ions, reflecting on the chemical versatility of these compounds (Soliman et al., 2023).

properties

IUPAC Name

4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6OS2/c1-3-7-20-18(5-1)24-22(31-20)28-15-27(10-9-26-11-13-30-14-12-26)16-29(17-28)23-25-19-6-2-4-8-21(19)32-23/h1-8H,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNCKZIPBIOEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2CN(CN(C2)C3=NC4=CC=CC=C4S3)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.